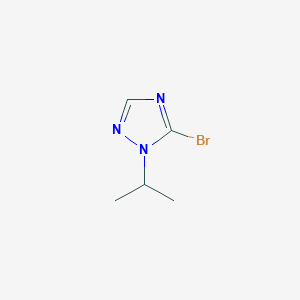

5-Bromo-1-isopropyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 5-Bromo-1-isopropyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-isopropyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZCRUOGYRTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111340-37-5 | |

| Record name | 5-bromo-1-(propan-2-yl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1-isopropyl-1H-1,2,4-triazole chemical properties and structure

This technical guide is structured to serve as a definitive reference for researchers utilizing 5-Bromo-1-isopropyl-1H-1,2,4-triazole in medicinal chemistry and agrochemical synthesis. It prioritizes mechanistic insight, reproducible protocols, and structural data.

A Strategic Scaffold for C5-Functionalized Heterocycles

Executive Summary & Structural Logic

5-Bromo-1-isopropyl-1H-1,2,4-triazole (CAS: 111340-37-5) is a high-value heterocyclic building block distinguished by its specific substitution pattern.[1] Unlike the more common 3-bromo isomers, the 5-bromo variant offers a unique entry point for functionalizing the carbon adjacent to the substituted nitrogen (N1).

The isopropyl group at N1 serves two critical functions:

-

Lipophilicity Modulation: It increases the logP of the final molecule, improving membrane permeability in drug candidates compared to methyl or ethyl analogs.

-

Steric Shielding: It provides steric bulk that influences the regioselectivity of subsequent cross-coupling reactions and prevents annular tautomerism, locking the triazole in a fixed isomeric state.

The C5-Bromine handle is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), making this molecule a "linchpin" for constructing complex biaryl systems found in antifungal agents, kinase inhibitors, and GPCR modulators.

Physicochemical Profile

The following data aggregates confirmed experimental values and calculated properties essential for analytical characterization.

| Property | Value / Description |

| IUPAC Name | 5-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole |

| CAS Registry Number | 111340-37-5 |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| Physical State | Solid (Crystalline or waxy solid) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; Low solubility in water.[1] |

| pKa (Conjugate Acid) | ~2.2 (Triazole ring N4 protonation) |

| LogP (Predicted) | ~1.4 - 1.9 (Enhanced by isopropyl group) |

| Key Spectroscopic Feature | Loss of the downfield C5-H singlet (~8.5 ppm) in ¹H NMR compared to the unbrominated precursor. |

Synthetic Methodology: The Lithiation Protocol

The most robust route to 5-bromo-1-isopropyl-1H-1,2,4-triazole is via regioselective lithiation . Direct bromination of the triazole ring often yields mixtures; however, the inductive effect of the N1-isopropyl group directs lithiation exclusively to the C5 position.

Mechanism of Regioselectivity

The N1 substituent renders the C5 proton significantly more acidic than the C3 proton due to the inductive withdrawal of the adjacent nitrogen and the coordination ability of the N1 lone pair to the lithium cation.

Figure 1: Regioselective lithiation pathway.[2] Low temperature (-78°C) is critical to maintain the kinetic C5-lithio species and prevent equilibration.

Experimental Protocol (Standardized)

Objective: Synthesis of 5-bromo-1-isopropyl-1H-1,2,4-triazole on a 10 mmol scale.

Reagents:

-

1-Isopropyl-1H-1,2,4-triazole (1.11 g, 10 mmol)

-

n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br source) OR CBr₄ (3.65 g, 11 mmol)

-

Anhydrous THF (20 mL)

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

-

Solvation: Dissolve 1-isopropyl-1H-1,2,4-triazole in anhydrous THF (20 mL) and cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution may turn slightly yellow.

-

Critical Checkpoint: Stir at -78°C for 30–45 minutes. Insufficient time results in low conversion; too high temperature causes scrambling.

-

-

Bromination: Add the bromine source (dissolved in 5 mL THF if solid) dropwise to the lithiated mixture at -78°C.

-

Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution (10 mL).

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude solid is typically purified via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Reactivity & Functionalization

The 5-bromo position is highly versatile.[3] The presence of the adjacent nitrogens (N1 and N4) makes the C-Br bond susceptible to oxidative addition by Palladium(0).

Divergent Synthesis Workflow

Researchers utilize this scaffold primarily for Suzuki-Miyaura Coupling to generate biaryl motifs. The isopropyl group generally remains stable under standard basic coupling conditions.

Figure 2: Primary functionalization pathways. The scaffold serves as an electrophile in Pd-catalyzed cycles.

Troubleshooting Cross-Coupling

-

Problem: Protodehalogenation (Loss of Br without coupling).

-

Cause: Hydride source in the reaction (often from solvent or excess base) or slow oxidative addition.

-

Solution: Use anhydrous solvents (Dioxane/DMF) and switch to electron-rich ligands like XPhos or SPhos to accelerate the oxidative addition step, especially given the electron-rich nature of the triazole ring which can sometimes make the C-Br bond less reactive than in simple benzenes.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handle as a standard halogenated heterocyclic compound.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.

-

Disposal: Halogenated organic waste streams. Do not mix with acid waste.

References

-

Sigma-Aldrich. 5-Bromo-1-isopropyl-1H-1,2,4-triazole Product Sheet. CAS: 111340-37-5.[1][4][5]

-

ChemBridge Corporation. Building Block BB-4035180.

- Raap, R. "Lithiation of 1-substituted 1,2,4-triazoles." Canadian Journal of Chemistry, 1971, 49(11), 1792-1798.

- Wang, X. et al. "Regioselective Synthesis of Poly-Substituted 1,2,4-Triazoles." Organic Letters, 2009.

Sources

- 1. 5-Bromo-1-isopropyl-1H-1,2,4-triazole,111340-37-5 - LookChemical.com [lookchemical.com]

- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 3. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]

- 4. molcore.com [molcore.com]

- 5. You are being redirected... [hit2lead.com]

Technical Guide: 3-Bromo-5-isopropyl-1H-1,2,4-triazole (CAS 141831-72-3)

[1][2][3][4][5]

Abstract

This technical guide provides a comprehensive physicochemical and functional analysis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole (CAS 141831-72-3).[1] As a halogenated heterocyclic building block, this compound serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, antifungal agents, and agrochemicals. This document details its molecular characteristics, solubility profile, synthetic utility, and handling protocols for research and development applications.

Identity & Physicochemical Profile[6]

3-Bromo-5-isopropyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole featuring a bromine atom at the C3 position and an isopropyl group at the C5 position.[2] This specific substitution pattern balances steric bulk (via the isopropyl group) with reactive functionality (via the bromine handle), making it an ideal bioisostere for fragment-based drug discovery (FBDD).

Core Molecular Data

| Parameter | Technical Specification |

| CAS Registry Number | 141831-72-3 |

| IUPAC Name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole |

| Common Synonyms | 3-Bromo-5-isopropyl-1,2,4-triazole; 5-Bromo-3-isopropyl-1H-1,2,4-triazole |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| Monoisotopic Mass | 188.9902 Da |

| SMILES | CC(C)C1=NC(Br)=NN1 |

| InChI Key | AKCNQAAURKMZIJ-UHFFFAOYSA-N |

Physical Characteristics

| Property | Description / Value |

| Physical State | Solid (Crystalline Powder) |

| Color | White to off-white / pale yellow |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF. Sparingly soluble in water. |

| Melting Point | Solid at RT (Typical range for analogs: 120–190°C; specific experimental MP not widely indexed in public dossiers) |

| Storage Conditions | Inert atmosphere, 2–8°C (Refrigerate). Hygroscopic. |

| Acidity (pKa) | ~9–10 (Acidic NH proton), ~2–3 (Basic N proton) |

Structural Analysis & Synthetic Utility

The utility of CAS 141831-72-3 lies in its dual-functional nature. The bromine atom serves as an electrophilic handle for cross-coupling reactions, while the triazole NH allows for N-alkylation or arylation, enabling the rapid generation of diverse libraries.

Functionalization Workflow

The following diagram illustrates the primary synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthesis pathways utilizing CAS 141831-72-3 as a central pharmacophore hub.

Mechanism of Action in Drug Design

In medicinal chemistry, the isopropyl group at C5 plays a critical role in Structure-Activity Relationship (SAR) optimization:

-

Lipophilicity Modulation: It increases logP compared to the methyl analog, improving membrane permeability.

-

Steric Occlusion: The bulky isopropyl group can fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) or induce conformational constraints that improve selectivity.

-

Bioisosterism: The 1,2,4-triazole ring acts as a stable amide bioisostere, maintaining hydrogen bond donor/acceptor capability while improving metabolic stability against peptidases.

Experimental Protocols

Solubility & Stock Solution Preparation

For biological assays or chemical synthesis, proper dissolution is critical to prevent precipitation.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 50 mM).

-

Protocol:

-

Weigh 19.0 mg of CAS 141831-72-3.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

General Synthesis Route (Bromination)

If the compound is not purchased commercially, it can be synthesized via the bromination of 3-isopropyl-1,2,4-triazole.

Reagents: 3-isopropyl-1,2,4-triazole, Bromine (

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-isopropyl-1,2,4-triazole (1.0 eq) in dilute aqueous NaOH or acetic acid.

-

Addition: Add Bromine (1.1 eq) dropwise at 0–5°C to control exotherm.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

-

Quenching: Quench excess bromine with sodium thiosulfate solution.

-

Isolation: Adjust pH to neutral/slightly acidic to precipitate the product. Filter the solid.

-

Purification: Recrystallize from ethanol/water if necessary.

Handling, Safety & Stability

Hazard Identification (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

Storage & Stability

-

Hygroscopicity: The triazole nitrogen can hydrogen bond with water. Store in a desiccator.

-

Chemical Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.

-

Decomposition: May release Nitrogen oxides (NOx), Hydrogen bromide (HBr), and Carbon oxides upon thermal decomposition.

References

Sources

- 1. 141831-72-3|3-Bromo-5-isopropyl-1H-1,2,4-triazole| Ambeed [ambeed.com]

- 2. CAS 141831-72-3: 3-bromo-5-isopropyl-1H-1,2,4-triazole [cymitquimica.com]

- 3. gelest.com [gelest.com]

- 4. 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Masterclass: 1,2,4-Triazole Architectures in Drug Discovery

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer (1,2,3-triazole), which is often associated with "click chemistry" bioconjugation, the 1,2,4-triazole is a workhorse of active pharmaceutical ingredients (APIs).

Its dominance stems from three physicochemical pillars:

-

Metabolic Stability: The aromatic ring is highly resistant to oxidative cleavage and hydrolysis in vivo.

-

Bioisosterism: It effectively mimics amide and ester bonds, maintaining hydrogen bond acceptor/donor capabilities while improving bioavailability.

-

Metal Coordination: The

nitrogen possesses a lone pair ideal for coordinating with metal centers in metalloenzymes (e.g., Heme-Iron in CYP450s), a mechanism central to its antifungal and oncological efficacy.

This guide provides a rigorous technical overview of 1,2,4-triazole synthesis, mechanistic pharmacodynamics, and handling protocols for drug development professionals.

Synthetic Pathways: From Classical to Green Chemistry[1]

The construction of the 1,2,4-triazole core requires navigating between classical condensation methods (robust but harsh) and modern catalytic approaches (mild but reagent-heavy).

Comparative Synthetic Strategies

| Method | Reaction Type | Key Reagents | Conditions | Atom Economy | Suitability |

| Pellizzari | Condensation | Amide + Hydrazide | High Temp (>140°C), Neat or High BP Solvent | High | Large-scale, simple substituents |

| Einhorn-Brunner | Condensation | Diacylamine (Imide) + Hydrazine | Acid Catalysis, Reflux | Moderate | Regioselective synthesis |

| Cu-Catalyzed | Oxidative Coupling | Amidine + Nitrile | Cu(I/II), Base, | Low (Ligands req.) | Complex, sensitive substrates |

| Transamination | Substitution | 1,3,4-Oxadiazole + Primary Amine | Reflux (High Temp) | High | Converting scaffolds |

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree for selecting a synthetic route based on available starting materials and desired substitution patterns.

Figure 1: Decision matrix for 1,2,4-triazole synthesis based on substrate complexity and scale.

Detailed Experimental Protocol

Protocol: Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole via Modified Pellizzari Reaction. Objective: To synthesize a reference standard for triazole purity assessment. Rationale: The Pellizzari reaction is chosen here for its "self-validating" nature; the product precipitates upon cooling, offering immediate visual confirmation of reaction progress.

Materials

-

Benzamide (10 mmol, 1.21 g)[1]

-

Benzhydrazide (10 mmol, 1.36 g)[1]

-

Solvent: Diphenyl ether (10 mL) - Selected for high boiling point.

-

Work-up: Ethanol, Hexane.

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Claisen adapter connected to a reflux condenser. Attach a drying tube (CaCl₂) to exclude atmospheric moisture.

-

Charging: Add Benzamide and Benzhydrazide to the flask. Add Diphenyl ether.

-

Critical Control Point: Ensure reagents are dry. Water in the starting material competes with the condensation, lowering yield.

-

-

Reaction: Heat the mixture to 160°C in an oil bath. Stir at 500 RPM.

-

Observation: The suspension will dissolve into a clear solution as it approaches 100°C. Evolution of water vapor (reaction byproduct) may be visible at the condenser interface.

-

-

Duration: Maintain reflux for 3–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Quench & Crystallization: Remove from heat. Allow to cool to ~80°C. Slowly add 15 mL of Hexane to the warm solution.

-

Causality: Hexane lowers the solubility of the polar triazole product while keeping the non-polar Diphenyl ether in solution, forcing precipitation.

-

-

Filtration: Cool to room temperature, then 4°C. Filter the white precipitate under vacuum.

-

Purification: Recrystallize from Ethanol to yield needle-like crystals.

-

Validation:

-

Melting Point: Expect 190–192°C.

-

1H NMR (DMSO-d6): Look for the disappearance of hydrazide NH protons and the presence of aromatic multiplets.

-

Therapeutic Mechanisms & Case Studies

The 1,2,4-triazole ring is not merely a linker; it is the functional "warhead" in many drugs.

Antifungals: The CYP51 Inhibitors

Drugs: Fluconazole, Voriconazole, Posaconazole.[2] Mechanism: Fungal cell membranes rely on Ergosterol for fluidity and integrity.[3][4] The enzyme Lanosterol 14α-demethylase (CYP51) is the rate-limiting step in ergosterol biosynthesis.

-

Entry: The drug enters the fungal cell.

-

Binding: The

of the triazole ring forms a coordinate covalent bond with the Heme Iron ( -

Inhibition: This blocks the binding of the natural substrate (Lanosterol) and prevents the removal of the 14α-methyl group.[3]

-

Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol leads to membrane stress and cell death (fungistatic/fungicidal).

Oncology: Aromatase Inhibitors

Drugs: Letrozole, Anastrozole.[5] Mechanism: In hormone-receptor-positive breast cancer, estrogen drives tumor growth. Aromatase (CYP19A1) converts androgens to estrogens.

-

The triazole ring competitively binds to the heme of the aromatase enzyme with extremely high specificity (

in nanomolar range), effectively starving the tumor of estrogen.

Visualization: CYP51 Inhibition Pathway

Figure 2: Mechanism of Action for Triazole Antifungals targeting CYP51.[4]

Safety & Handling: The Hydrazine Hazard

Synthesis of 1,2,4-triazoles frequently involves Hydrazine Hydrate or substituted Hydrazines/Hydrazides .

-

Toxicity: Hydrazines are potent hepatotoxins and suspected human carcinogens.

-

Instability: Anhydrous hydrazine is unstable and explosive. Always use the hydrate form or hydrochloride salts where possible.

-

Protocol:

-

Containment: All weighing and transfers must occur inside a fume hood.

-

Deactivation: Spills should be neutralized immediately with dilute hypochlorite (bleach) solution, which oxidizes hydrazine to nitrogen gas and water.

-

Monitoring: Use colorimetric badges if working with bulk quantities to detect volatile hydrazine breakthrough.

-

References

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC9548483. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Wikipedia. (2024). Einhorn–Brunner reaction. Retrieved from [Link]

-

Wikipedia. (2024). Pellizzari reaction. Retrieved from [Link]

Sources

Projected Biological Activity Profile of 5-Bromo-1-isopropyl-1H-1,2,4-triazole: A Roadmap for Discovery

An In-Depth Technical Guide

Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive analysis of the projected biological activity profile of a specific, yet under-explored derivative: 5-Bromo-1-isopropyl-1H-1,2,4-triazole. While direct experimental data for this compound is not extensively published, this document leverages established structure-activity relationships (SAR) from the broader triazole family to construct a scientifically-grounded predictive profile. We will delve into its potential as an antifungal and anticancer agent, detailing the established mechanisms of action for the triazole class and providing robust, field-proven experimental protocols for validation. This whitepaper is designed for researchers, scientists, and drug development professionals, serving as a strategic roadmap for investigating the therapeutic potential of this promising molecule.

Molecular Overview and Synthetic Strategy

5-Bromo-1-isopropyl-1H-1,2,4-triazole is a halogenated heterocyclic compound.[3] Its structure combines the versatile 1,2,4-triazole ring with an isopropyl group at the N1 position and a bromine atom at the C5 position. These substitutions are not trivial; the lipophilic isopropyl group can enhance membrane permeability, while the bromine atom, an electron-withdrawing group, can significantly modulate the electronic properties of the triazole ring, potentially enhancing binding affinity to biological targets.[4]

Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈BrN₃ | [3] |

| Molecular Weight | 190.04 g/mol | [3] |

| SMILES String | CC(C)n1ncnc1Br | [3] |

| Physical Form | Solid |[3] |

A plausible synthetic approach for this and related molecules involves a programmed arylation or alkylation strategy starting from a commercially available precursor like 3-bromo-1H-1,2,4-triazole.[5] Techniques such as the Chan–Evans–Lam (CEL) cross-coupling reaction provide an efficient means for N-alkylation.[5]

Projected Primary Biological Activity: Antifungal Agent

The most prominent and well-documented activity of 1,2,4-triazole derivatives is their potent antifungal effect.[6][7] Marketed drugs like fluconazole and itraconazole are testaments to the efficacy of this scaffold.[8][9]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal action of triazoles is primarily achieved through the potent and specific inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][10]

-

Enzyme Targeting: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[1]

-

Ergosterol Depletion: This binding event blocks the demethylation of lanosterol, a critical step in the biosynthesis of ergosterol.[6][11]

-

Membrane Disruption: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion, coupled with the accumulation of toxic methylated sterol precursors, disrupts membrane integrity and fluidity, leading to the inhibition of fungal growth and cell death.[9][10]

The specificity of triazoles for the fungal CYP51 enzyme over its mammalian homologues is a key factor in their therapeutic index.[9]

Caption: Antifungal mechanism via CYP51 inhibition.

Anticipated Efficacy and Structure-Activity Relationship (SAR)

The presence of a bromine atom is significant. Halogen substitutions on aromatic or heterocyclic rings are known to enhance antifungal efficacy in many cases, potentially by increasing lipophilicity or through specific interactions within the enzyme's active site.[4] The isopropyl group may further contribute to favorable pharmacokinetic properties. Therefore, it is projected that 5-Bromo-1-isopropyl-1H-1,2,4-triazole will exhibit potent activity against a range of fungal pathogens.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazolium Salts | Aspergillus versicolor | 0.0003 - 0.0125 | [12] |

| Triazolium Salts | Penicillium ochrochloron | 0.0125 | [12] |

| Isoxazole-Triazoles | Candida albicans | 0.0313 | [7] |

| Alkyne-Linked Triazoles | Cryptococcus species | 0.0156 - 0.5 |[7] |

Experimental Protocol: Broth Microdilution for MIC/MFC Determination

This protocol is essential for quantifying the antifungal potency of a novel compound.[13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Materials:

-

Test Compound (5-Bromo-1-isopropyl-1H-1,2,4-triazole)

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile DMSO

Procedure:

-

Stock Solution Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the fungal strain and adjust the suspension in RPMI medium to a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

Serial Dilution: Dispense 100 µL of RPMI into each well of a 96-well plate. Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate. This creates a range of decreasing compound concentrations.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (inoculum only) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at 600 nm.

-

MFC Determination: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto an SDA plate. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Projected Secondary Biological Activity: Anticancer Agent

The 1,2,4-triazole scaffold is also a key feature in several anticancer agents.[15][16] Its derivatives have been shown to exert antiproliferative effects through diverse mechanisms.[17][18]

Potential Mechanisms of Action

-

Enzyme Inhibition: Triazole derivatives can act as potent inhibitors of various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[18]

-

Tubulin Polymerization Inhibition: Some triazoles can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which arrests the cell cycle in the G2/M phase and induces apoptosis.[18][19]

-

Aromatase Inhibition: The triazole ring is central to non-steroidal aromatase inhibitors like Letrozole and Anastrozole, which are used to treat hormone-responsive breast cancer.[15]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Experimental Protocol: MTT Antiproliferative Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-Bromo-1-isopropyl-1H-1,2,4-triazole in the growth medium and add them to the wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Based on a robust analysis of the 1,2,4-triazole scaffold and the influence of its substituents, 5-Bromo-1-isopropyl-1H-1,2,4-triazole is projected to be a biologically active molecule with significant potential, primarily as an antifungal agent and secondarily as an anticancer compound. Its primary mechanism is likely the inhibition of fungal CYP51, a validated and high-value therapeutic target.

This guide provides the foundational logic and a clear experimental path forward. The immediate next steps are to synthesize the compound and validate these hypotheses using the detailed protocols provided. The resulting MIC and IC₅₀ data will be critical in determining its viability as a lead compound for further preclinical development. The versatility of the triazole core suggests that this molecule could serve as a starting point for the generation of a novel library of therapeutic candidates.

References

-

Kathiravan, M. K., et al. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Bioorganic & Medicinal Chemistry, 20(19), 5775-5792. Available from: [Link]

-

ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]

-

Pattan, S. R., et al. (2009). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 1(2), 11-19. Available from: [Link]

-

EBSCO. (2017). Triazole antifungals. Research Starters: Agriculture and Agribusiness. Available from: [Link]

-

Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 304-311. Available from: [Link]

-

Demirbas, N., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(6), 2057-2066. Available from: [Link]

-

Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Indian Journal of Chemistry, 50B, 247-251. Available from: [Link]

-

Gomha, S. M., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 855-874. Available from: [Link]

-

Riyadh, S. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 468-480. Available from: [Link]

-

Kaplaushenko, A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Pharmacy and Pharmacology, 76(2), 125-136. Available from: [Link]

-

Prajapati, D. G., & Patel, H. M. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Available from: [Link]

-

Vlasova, K. V., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(1), 1-8. Available from: [Link]

-

ISRES Publishing. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]

-

Wang, Z., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. Organic & Biomolecular Chemistry, 19(3), 589-602. Available from: [Link]

-

Glamočlija, J., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 27(9), 2785. Available from: [Link]

-

Sharma, P., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research, 8(6), 2534-2541. Available from: [Link]

-

Jabar, A. A., et al. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Life Sciences, 11(1), 1-10. Available from: [Link]

-

Mishra, R., et al. (2011). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Journal of the Korean Chemical Society, 55(3), 492-497. Available from: [Link]

-

Asadollahi-Baboli, M., et al. (2021). In Vitro Evaluation of Antimicrobial Properties of Some Newly Synthesized S-Triazole Thioglycosides. Journal of Reports in Pharmaceutical Sciences, 10(1), 108-115. Available from: [Link]

-

Zhang, Y., et al. (2018). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Molecules, 23(9), 2134. Available from: [Link]

-

de Oliveira, C. S., et al. (2019). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Letters in Drug Design & Discovery, 16(2), 195-203. Available from: [Link]

-

Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4994. Available from: [Link]

-

Aktaş-Yokuş, Ö., et al. (2018). In-vitro biological activity of some new 1,2,4-triazole derivatives with their potentiometric titrations. Journal of the Serbian Chemical Society, 83(1), 97-108. Available from: [Link]

-

Ferreira, M., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(5), 457. Available from: [Link]

-

Yermolayev, V., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-30. Available from: [Link]

-

Saha, S., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1235-1241. Available from: [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available from: [Link]

-

Sławiński, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. Available from: [Link]

-

Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Česká a Slovenská farmacie, 72(4), 190-200. Available from: [Link]

-

Kráľová, K., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(43), 8293-8304. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. 5-Bromo-1-isopropyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. isres.org [isres.org]

- 12. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation [mdpi.com]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. isres.org [isres.org]

- 18. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

5-Bromo-1-isopropyl-1H-1,2,4-triazole safety data sheet (SDS) PDF

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-1-isopropyl-1H-1,2,4-triazole

This guide provides a comprehensive safety and handling framework for 5-Bromo-1-isopropyl-1H-1,2,4-triazole, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical reasoning behind safety protocols, empowering users to handle this reagent with an informed and proactive safety mindset.

Section 1: Compound Identification and Physicochemical Profile

5-Bromo-1-isopropyl-1H-1,2,4-triazole is a halogenated heterocyclic compound.[1] Its structure, featuring a stable triazole ring, an isopropyl group, and a bromine atom, dictates its reactivity and toxicological profile.[2][3] Understanding these fundamental properties is the first step in a thorough risk assessment.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-Bromo-1-isopropyl-1H-1,2,4-triazole | N/A |

| Synonyms | N/A | N/A |

| CAS Number | Not explicitly found for this isomer | N/A |

| Molecular Formula | C₅H₈BrN₃ | [1] |

| Molecular Weight | 190.04 g/mol | [1] |

| Physical State | Solid | [1] |

| SMILES String | CC(C)n1ncnc1Br | [1] |

| InChI Key | HEYZCRUOGYRTFE-UHFFFAOYSA-N |[1] |

Section 2: A Mechanistic Approach to Hazard Assessment

The potential hazards of this compound are rooted in the interplay between its three key structural features: the 1,2,4-triazole ring, the bromine substituent, and the isopropyl group.

The 1,2,4-Triazole Core: Stability and Biological Activity

The 1,2,4-triazole ring is an aromatic heterocycle, a structural motif found in numerous pharmaceuticals, particularly antifungals.[4][5][6] Its aromaticity lends it considerable stability.[7] However, the nitrogen atoms act as hydrogen bond acceptors and potential coordination sites for metal ions within biological systems, such as enzyme active sites.[3] This bioactivity is the mechanistic basis for the potential toxicity of many triazole derivatives, which are often investigated for reproductive and developmental toxicity.[8][9][10]

The Bromine Substituent: Reactivity and Environmental Concerns

The carbon-bromine bond introduces a site for potential nucleophilic substitution, making the molecule a versatile building block in organic synthesis.[2][3] From a safety perspective, this reactivity is less of a concern than the implications of its presence during decomposition and disposal. Combustion of halogenated organic compounds can produce toxic and corrosive gases such as hydrogen bromide. Furthermore, brominated organic waste is often classified as hazardous and requires specialized disposal to prevent the formation of persistent organic pollutants (POPs).[11][12]

Section 3: Integrated Risk Assessment and Control Measures

A formal risk assessment is mandatory before commencing any work. The following sections provide the foundational knowledge for this assessment.

Hazard Identification and GHS Classification (Inferred)

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Statement | Basis for Inference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for triazole derivatives.[9][13][14] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common for substituted triazoles.[13][14][15] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A noted hazard for 1,2,4-triazole.[8][10][13][14][15] |

| Reproductive Toxicity | Category 1B or 2 | H360/H361: May/Suspected of damaging fertility or the unborn child | A significant concern for the 1,2,4-triazole class.[8][9] |

Engineering Controls: The Primary Barrier

The primary method for controlling exposure is to handle the substance within a properly functioning and certified chemical fume hood. This is critical for preventing inhalation of the fine powder and for containing any potential vapors. The work area should have adequate ventilation to prevent the accumulation of dust or vapors.[15][16]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure. The choice of PPE should be guided by a thorough risk assessment.

Mandatory PPE Protocol:

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes or dust generation.[15]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory.

-

Respiratory Protection: A respirator is typically not required when handling small quantities within a chemical fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[15]

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and maintains compound integrity.

Handling Protocol:

-

Designate a specific area within the fume hood for handling this compound.[17]

-

Avoid the formation and inhalation of dust.[8]

-

Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned before and after use.

-

When preparing solutions, add the solid to the solvent slowly to prevent splashing.

-

After handling, wash hands and forearms thoroughly with soap and water.[15][16]

Storage Protocol:

-

Keep in a cool, dry, and well-ventilated area.[18]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][17]

-

The storage class is likely 11: Combustible Solids.[1]

Section 4: Emergency Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures

-

General Advice: Show this safety guide and the SDS to the attending medical professional.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then have the person drink one or two glasses of water. Seek immediate medical attention.[8]

Spill Management Protocol

Effective spill management prevents the spread of contamination and exposure to personnel.

Step-by-Step Spill Cleanup:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.

-

Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.

Caption: Decision Workflow for Spill Response.

Section 5: Environmental Fate and Disposal

Responsible disposal is a critical component of the chemical lifecycle, preventing environmental contamination.

Ecotoxicity Profile (Inferred)

Halogenated heterocyclic compounds can be toxic to aquatic life. Due to the persistence of some brominated compounds in the environment, this substance should not be allowed to enter drains or waterways.[17][19] The triazole moiety is found in many fungicides and herbicides, indicating a potential for high biological activity in environmental systems.[2]

Decontamination and Waste Disposal

All waste containing 5-Bromo-1-isopropyl-1H-1,2,4-triazole, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

Disposal Protocol:

-

Segregation: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container. Polyethylene containers are often preferred for halogenated solvent waste.[17]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated, secure secondary containment area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to handle acidic gases.[11] Do not dispose of this chemical down the drain or in regular trash.[17]

References

-

Washington State University. Halogenated Solvents Safety Information. Available at: [Link]

-

U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]

-

PubChem. 5-bromo-1-propyl-1h-1,2,4-triazole. Available at: [Link]

-

ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]

-

Australian Government Department of Health. 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]

-

New Zealand Ministry for the Environment. Managing waste that may contain brominated flame retardants. Available at: [Link]

-

Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Available at: [Link]

-

Wikipedia. 1,2,4-Triazole. Available at: [Link]

-

Angene Chemical. Safety Data Sheet for Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Available at: [Link]

-

European Chemicals Agency (ECHA). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]

-

Current issues in pharmacy and medicine. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Available at: [Link]

-

PMC. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

-

PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Available at: [Link]

Sources

- 1. 5-Bromo-1-isopropyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 141831-72-3: 3-bromo-5-isopropyl-1H-1,2,4-triazole [cymitquimica.com]

- 3. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 12. environment.govt.nz [environment.govt.nz]

- 13. angenechemical.com [angenechemical.com]

- 14. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aksci.com [aksci.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. All news - ECHA [echa.europa.eu]

5-Bromo-1-isopropyl-1H-1,2,4-triazole IUPAC name and synonyms

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

5-Bromo-1-isopropyl-1H-1,2,4-triazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (specifically P2X7 receptor antagonists) and agrochemicals.[1] It is characterized by a 1,2,4-triazole core substituted with an isopropyl group at the N1 position and a bromine atom at the C5 position.

This specific regioisomer is critical in medicinal chemistry because the C5-bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the precise construction of complex biaryl scaffolds.

Chemical Identification Data

| Property | Detail |

| IUPAC Name | 5-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole |

| Common Synonyms | 5-Bromo-1-isopropyl-1,2,4-triazole; 1-Isopropyl-5-bromo-1,2,4-triazole |

| CAS Registry Number | 111340-37-5 |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| SMILES | CC(C)N1C(Br)=NC=N1 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Synthesis & Regiochemistry

Synthesizing 5-bromo-1-isopropyl-1H-1,2,4-triazole requires careful attention to regiochemistry. The 1,2,4-triazole ring has multiple nitrogen atoms that influence reactivity. Direct alkylation of 3-bromo-1,2,4-triazole typically yields the 3-bromo-1-isopropyl isomer (CAS 141831-72-3) rather than the desired 5-bromo isomer.

To achieve the 5-bromo regiochemistry exclusively, the Lithiation-Bromination Strategy is the industry standard "Gold Method."

Method A: Regioselective Lithiation (Recommended)

This protocol utilizes the directing effect of the N1-isopropyl group to facilitate lithiation specifically at the C5 position, followed by electrophilic trapping with a bromine source.

Reaction Scheme:

-

Precursor: 1-Isopropyl-1H-1,2,4-triazole.

-

Reagents: n-Butyllithium (n-BuLi), Carbon Tetrabromide (CBr₄) or NBS.

-

Conditions: THF, -78 °C, Inert Atmosphere (N₂/Ar).

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 1-isopropyl-1H-1,2,4-triazole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.

-

Mechanistic Insight: The N1 substituent coordinates the lithium species, directing deprotonation selectively to the C5 proton (the most acidic proton available).

-

-

Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete formation of the 5-lithio species.

-

Bromination: Add a solution of CBr₄ (1.2 eq) or NBS in THF dropwise.

-

Quench & Workup: Allow the mixture to warm to 0 °C, then quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Radical Bromination (Alternative)

Direct bromination of 1-isopropyl-1,2,4-triazole using NBS and a radical initiator (AIBN) can also yield the product, but often with lower regioselectivity and yield compared to the lithiation route.

Figure 1: Synthesis pathways highlighting the regioselective advantage of the lithiation route over direct alkylation.

Reactivity & Applications

The 5-bromo-1-isopropyl-1,2,4-triazole scaffold acts as a "linchpin" in convergent synthesis. Its reactivity is dominated by the C-Br bond, which is highly susceptible to oxidative addition by transition metals.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 5-aryl-1-isopropyl-1,2,4-triazoles. This is the primary route for generating libraries of P2X7 antagonists.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl spacers.

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines to form 5-amino-triazoles.

Medicinal Chemistry Case Study: P2X7 Antagonists

The P2X7 receptor is a key target for inflammatory diseases and CNS disorders. Several JNJ (Johnson & Johnson) clinical candidates utilize the 1-isopropyl-1,2,4-triazole core.

-

Role of Isopropyl: Provides steric bulk that fills a hydrophobic pocket in the receptor, improving potency and metabolic stability compared to a methyl group.

-

Role of Triazole: Acts as a bioisostere for amides or other heterocycles, optimizing hydrogen bonding interactions.

Figure 2: Reactivity profile of the 5-bromo-triazole core, demonstrating its utility as a divergent intermediate.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Br bond is relatively stable, but prolonged exposure to light should be avoided to prevent slow photolytic debromination.

-

Handling: Use standard PPE (gloves, goggles, lab coat). All palladium-catalyzed reactions should be performed in a fume hood due to the potential for phosphine ligand off-gassing.

References

-

Sigma-Aldrich. 5-Bromo-1-isopropyl-1H-1,2,4-triazole Product Detail. Retrieved from

-

Micetich, R. G., et al. (1985). The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. Heterocycles, 23(7).

-

Hit2Lead. Compound Profile: 5-bromo-1-isopropyl-1H-1,2,4-triazole (CAS 111340-37-5).[1][2][3][4][5][6][7]

-

ChemicalBook. 5-BROMO-1H-1,2,4-TRIAZOLE CAS 15182-40-8 (Parent Compound Data).

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

Sources

- 1. 5-Bromo-1-isopropyl-1H-1,2,4-triazole,111340-37-5 - LookChemical.com [lookchemical.com]

- 2. 5-bromo-3-nitro-1H-1,2,4-triazole (24807-56-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. molcore.com [molcore.com]

- 5. 2-BROMO-N-ETHYL-N-METHYLPROPANAMIDE (1060817-26-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. You are being redirected... [hit2lead.com]

- 7. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Methodological & Application

Synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole: An Application Note and Protocol

Introduction

5-Bromo-1-isopropyl-1H-1,2,4-triazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key component in numerous pharmacologically active compounds, and the presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.[1] This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Bromo-1-isopropyl-1H-1,2,4-triazole, commencing from commercially available precursors. The synthesis involves the initial formation of an aminotriazole intermediate, followed by a Sandmeyer-type bromination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Synthetic Strategy Overview

The synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole is accomplished via a two-step sequence. The first step involves the synthesis of the key intermediate, 1-isopropyl-1H-1,2,4-triazol-5-amine. This is achieved through the cyclization of a substituted guanidine with hydrazine. The second step employs a Sandmeyer reaction to convert the amino group of the triazole intermediate into a bromo functionality.[2]

PART 1: Synthesis of 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2)

The initial phase of the synthesis focuses on the construction of the aminotriazole ring system. This is achieved by first preparing an N-cyano-N'-isopropylguanidine precursor, which is then cyclized with hydrazine.

Step 1a: Synthesis of N-cyano-N'-isopropylguanidine (Intermediate 1)

This precursor is synthesized from isopropylamine and sodium dicyanamide.[3]

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine (1.0 eq) and 1-butanol.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.0 eq).

-

After the addition is complete, warm the mixture to room temperature and add sodium dicyanamide (1.0 eq).

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue, N-cyano-N'-isopropylguanidine (Intermediate 1), can be used in the next step with or without further purification.

Step 1b: Synthesis of 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2)

The aminotriazole is formed by the reaction of the cyanoguanidine intermediate with hydrazine. The chemistry of aminoguanidine and its derivatives is well-established for the synthesis of 3-amino-1,2,4-triazoles.[4]

Protocol:

-

To a round-bottom flask, add N-cyano-N'-isopropylguanidine (Intermediate 1) (1.0 eq) and a suitable solvent such as ethanol or water.

-

Add hydrazine hydrate (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2).

Characterization of Intermediate 2:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₅H₁₀N₄[5]

-

Molecular Weight: 126.16 g/mol [5]

-

Purity: ≥95%[5]

Safety Information for Intermediate 2:

-

Hazards: Harmful if swallowed.

-

Precautions: Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[6]

PART 2: Synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole (Final Product)

The final step in the synthesis is the conversion of the amino group of Intermediate 2 to a bromo group using a Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[2][7]

Diazotization and Sandmeyer Bromination Protocol:

CAUTION: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood, and the diazonium salt should be used immediately in solution.

-

Diazotization:

-

In a flask maintained at 0-5 °C using an ice-salt bath, dissolve 1-isopropyl-1H-1,2,4-triazol-5-amine (Intermediate 2) (1.0 eq) in a solution of hydrobromic acid (48%, approx. 3.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.[8][9]

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.[7]

-

Observe for the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes, or until the gas evolution ceases.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-1-isopropyl-1H-1,2,4-triazole.[10][11]

Characterization of 5-Bromo-1-isopropyl-1H-1,2,4-triazole:

-

Appearance: Solid.

-

Molecular Formula: C₅H₈BrN₃

-

Molecular Weight: 190.04 g/mol

-

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.2 (s, 1H, triazole C-H), ~4.5-5.0 (septet, 1H, CH), ~1.5-1.7 (d, 6H, CH₃).

-

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~140-150 (C-Br), ~145-155 (C-H), ~50-55 (CH), ~20-25 (CH₃). Note: Expected NMR shifts are based on general values for similar heterocyclic structures. Actual values may vary.[12]

Quantitative Data Summary

| Step | Reactant | M.W. ( g/mol ) | Eq. | Product | M.W. ( g/mol ) | Theoretical Yield (g) |

| 1a | Isopropylamine | 59.11 | 1.0 | N-cyano-N'-isopropylguanidine | 126.15 | - |

| 1b | N-cyano-N'-isopropylguanidine | 126.15 | 1.0 | 1-isopropyl-1H-1,2,4-triazol-5-amine | 126.16 | 100.0 (based on 100% conversion) |

| 2 | 1-isopropyl-1H-1,2,4-triazol-5-amine | 126.16 | 1.0 | 5-Bromo-1-isopropyl-1H-1,2,4-triazole | 190.04 | 150.6 (based on 100% conversion) |

Experimental Workflow Diagrams

Caption: Overall synthetic workflow for 5-Bromo-1-isopropyl-1H-1,2,4-triazole.

Caption: General purification workflow for the final product.

References

- Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal for Research in Applied Science and Engineering Technology, 11(12), 135-144.

- Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476.

- A review of synthesis of aminoguanidine derivatives and some of their biological activities. (n.d.). IJRASET.

- Bouzroura, S., et al. (2019). Synthesis and antibacterial activity evaluation of aminoguanidine or dihydrotriazine derivatives. Rasayan Journal of Chemistry, 12(1), 133-143.

- Wang, S., et al. (2018). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. RSC Advances, 8(71), 40655-40664.

- Synthesis of N-cyano-N'-isopropylguanidine. (n.d.). PrepChem.com.

- 1-Isopropyl-1H-1,2,4-triazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction. (2025). BenchChem.

- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).

- Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28696-28717.

- Sandmeyer reaction. (n.d.). Wikipedia.

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET. (2014, July 15). Fisher Scientific.

- Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3479.

- Kulyk, M., et al. (2021). Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4-Triazole-3-Thione. Molecules, 26(8), 2297.

- SAFETY D

- Synthesis of 1-isopropyl-5-methylthio-3-hydroxy-1,2,4-triazole. (n.d.). PrepChem.com.

- BB-4018382. (n.d.). Hit2Lead.

- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.

- sigma-aldrich - Safety D

- Chemistry Diazotization Reaction. (n.d.).

- Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv

- Cyanoguanidine derivative and process for preparation thereof - European Patent Office - EP 0279644 B1. (1990, August 29).

- Diazotis

- 1-isopropyl-5-methyl-1h-1,2,4-triazol-3-amine. (n.d.). PubChemLite.

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).

- US8088960B2 - Process for the production of substituted bromobenzenes - Google P

- Synthesis of cyano guanidine. (n.d.). PrepChem.com.

- The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps.

- 1 H-NMR and 13 C-NMR data for compounds (5d and 5e). (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Rel

- 5-Bromo-1-isopropyl-1H-1,2,4-triazole. (n.d.). Sigma-Aldrich.

- Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine: Application Notes and Protocols. (2025). BenchChem.

- Organic Syntheses Procedure. (n.d.).

- Technical Support Center: Purification of 1,2,4-Triazole Salts. (2025). BenchChem.

- EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof - Google P

- US4269987A - Purification of triazoles - Google P

- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

- 1-Isopropyl-1H-1,2,4-triazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.

- Diazotization Titration or Nitrite Titr

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv

- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20).

- CN1106381C - Preparation process of nitroguanidine derivatives - Google P

- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. (n.d.). Sciforum.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. You are being redirected... [hit2lead.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Preparation of 1-isopropyl-1,2,4-triazole derivatives via bromination

An In-Depth Guide to the Regioselective Bromination of 1-isopropyl-1,2,4-triazole for the Synthesis of Advanced Intermediates

Abstract

This application note provides a comprehensive technical guide for the regioselective bromination of 1-isopropyl-1,2,4-triazole, a critical step in the synthesis of novel derivatives for pharmaceutical and agrochemical research. We delve into the underlying mechanistic principles of electrophilic substitution on the triazole ring, presenting a detailed, field-proven protocol using N-Bromosuccinimide (NBS) as a safe and effective brominating agent. The guide includes step-by-step procedures for synthesis, purification, and characterization, supplemented with quantitative data tables, troubleshooting advice, and rigorous safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage brominated triazole intermediates for further molecular elaboration.

Introduction: The Strategic Importance of Brominated Triazoles

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including notable antifungal drugs like Fluconazole and Itraconazole.[1] The incorporation of specific N-alkyl groups, such as isopropyl, can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile.

Bromination of the 1-isopropyl-1,2,4-triazole ring is a pivotal synthetic transformation. It introduces a versatile halogen handle onto the heterocyclic core, unlocking a gateway to a vast array of subsequent functionalizations. The resulting bromo-derivative is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse carbon-based substituents.[2] This strategy provides an efficient pathway to construct complex molecular architectures and perform structure-activity relationship (SAR) studies essential for drug discovery.

This guide provides an authoritative protocol for the selective C5-bromination of 1-isopropyl-1,2,4-triazole, emphasizing mechanistic understanding, procedural robustness, and safety.

Mechanistic Rationale: Electrophilic Substitution on the Triazole Ring

The bromination of 1-isopropyl-1,2,4-triazole proceeds via an electrophilic aromatic substitution mechanism. The 1,2,4-triazole ring is generally considered electron-deficient due to the presence of three electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene. However, the C5 position (adjacent to the N1-isopropyl group) is the most nucleophilic and thus the most favorable site for substitution.

The Role of N-Bromosuccinimide (NBS): Direct handling of elemental bromine (Br₂) poses significant safety hazards due to its high toxicity, corrosivity, and volatility.[3] N-Bromosuccinimide (NBS) serves as a superior alternative, acting as a stable, crystalline solid that provides a slow, controlled release of electrophilic bromine (Br⁺) in situ.[4][5] For electron-deficient heterocycles, the reaction can be facilitated by acid catalysis or radical initiators, although for many aromatic heterocycles, NBS alone in a suitable solvent is effective.[4][6] The reaction is believed to proceed through the formation of a positively charged bromine species, which is then attacked by the electron-rich C5 position of the triazole ring.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 3. dollycorporation.com [dollycorporation.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Reagents for alkylation of 5-bromo-1,2,4-triazole ring systems

Application Notes & Protocols

Topic: Reagents and Methodologies for the Regioselective Alkylation of 5-Bromo-1,2,4-Triazole Ring Systems

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of N-Alkylated 5-Bromo-1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] N-alkylation of the triazole ring is a critical synthetic step, as the nature of the N-substituent profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4]